

Application Note: Quantification of Levopropoxyphene in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Levopropoxyphene	
Cat. No.:	B1675174	Get Quote

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of **levopropoxyphene** (levodropropizine) in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a straightforward liquid-liquid extraction for sample preparation and a reversed-phase HPLC system for separation and quantification.

Introduction

Levopropoxyphene, the levorotatory isomer of dropropizine, is a peripherally acting antitussive agent.[1] Accurate quantification of **levopropoxyphene** in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a comprehensive protocol for its determination using HPLC-UV, a widely accessible and cost-effective analytical technique.

Experimental Protocols Materials and Reagents

Levopropoxyphene reference standard



- Internal Standard (IS): 1-phenylpiperazine
- Methanol (HPLC grade)
- Diethylamine (analytical grade)
- Phosphoric acid (analytical grade)
- Dichloromethane (HPLC grade)
- Diethylether (HPLC grade)
- Human plasma (drug-free)
- Deionized water

Equipment

- · HPLC system with UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- · Analytical balance
- pH meter

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions



Parameter	Value
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	Methanol: 0.05 M Diethylamine (pH 3.0, adjusted with H₃PO₄) (20:80, v/v)[2]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection Wavelength	240 nm[2]
Column Temperature	Ambient
Internal Standard	1-phenylpiperazine[2]

Sample Preparation: Liquid-Liquid Extraction

- Pipette 500 μL of plasma sample into a clean centrifuge tube.
- Add 50 μL of the internal standard solution (1-phenylpiperazine in methanol).
- Add 100 μL of a basifying agent (e.g., 1 M NaOH) to adjust the pH.
- Add 3 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether, 2:3 v/v).
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex for 30 seconds to ensure complete dissolution.
- Inject 20 μL of the reconstituted sample into the HPLC system.



Method Validation

The analytical method was validated according to standard guidelines for bioanalytical method validation. The key validation parameters are summarized in Table 2.

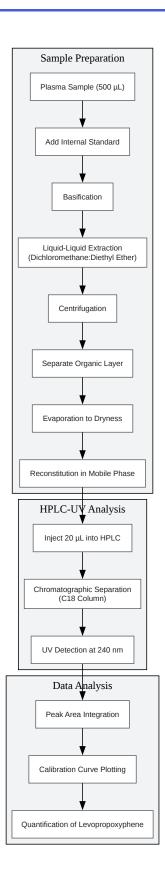
Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	25.25 - 2020 ng/mL[2]
Correlation Coefficient (r²)	> 0.99
Limit of Quantification (LOQ)	25.25 ng/mL[2]
Intra-day Precision (CV %)	< 7%[2]
Inter-day Precision (CV %)	< 7%[2]
Intra-day Accuracy (RE %)	Within ±6%[2]
Inter-day Accuracy (RE %)	Within ±6%[2]
Absolute Recovery	70.28%[2]

Experimental Workflow

The overall experimental workflow for the quantification of **levopropoxyphene** in plasma is depicted in the following diagram.





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References

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